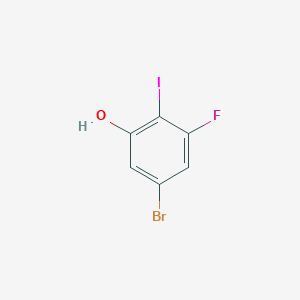

5-Bromo-3-fluoro-2-iodophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-fluoro-2-iodophenol is a chemical compound with the molecular formula C6H3BrFIO and a molecular weight of 316.9 . It is used in the synthesis of various compounds, such as drugs, and in the study of biochemical effects .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with bromo, fluoro, and iodo substituents. The InChI code for this compound is 1S/C6H3BrFIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H .Applications De Recherche Scientifique

Synthesis and Tumor Uptake Studies

A study by Mercer et al. (1989) involved the synthesis of compounds related to 5-Bromo-3-fluoro-2-iodophenol, focusing on their tumor uptake in mice bearing Lewis lung tumors. The research found that these compounds demonstrated remarkable in vivo stability, though tumor uptake was minimal. This study suggests potential applications in developing novel therapeutic agents and imaging compounds for cancer research (Mercer, Xu, Knaus, & Wiebe, 1989).

Chromatographic Analysis

Ma and Spiegel (1966) conducted research on the gas chromatography of various halophenols, including those similar to this compound. Their work highlights the utility of these compounds in analytical chemistry for separating complex mixtures and identifying individual chemical species (Ma & Spiegel, 1966).

Synthesis of Disubstituted Pyridines

Sutherland and Gallagher (2003) demonstrated the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound structurally related to this compound. This research is significant for organic chemistry, offering pathways for creating complex molecules that could be used in pharmaceuticals or materials science (Sutherland & Gallagher, 2003).

Chemoselective Functionalization

Research by Stroup et al. (2007) on the chemoselective functionalization of compounds like 5-Bromo-2-chloro-3-fluoropyridine provides insights into the selective manipulation of molecules with multiple reactive sites. Such studies are foundational in developing new chemical reactions for synthesizing targeted molecules in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen Bonding in Structural Chemistry

Saha and Nangia (2007) explored the crystal structures of compounds containing various halogens, including those similar to this compound. This research contributes to understanding halogen bonding in molecular structures, which is crucial for designing drugs and materials with specific properties (Saha & Nangia, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-3-fluoro-2-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUXAOMZMWNGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432678.png)

![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)

![N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2432682.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2432683.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)

![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2432698.png)

![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)